molecular formula C13H14Cl2N2 B193716 1-(2-Chloro-4-(4-chlorophenyl)butyl)-1h-imidazole CAS No. 67085-12-5

1-(2-Chloro-4-(4-chlorophenyl)butyl)-1h-imidazole

Cat. No. B193716
CAS RN: 67085-12-5
M. Wt: 269.17 g/mol
InChI Key: PJMMKIMXEKRAAT-UHFFFAOYSA-N
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Description

“1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethan-1-one” is a chemical compound with the molecular formula C14H10Cl2O2 . It has a molecular weight of 281.1 g/mol .


Molecular Structure Analysis

The crystal structure of “1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethan-1-one” has been studied . The compound crystallizes in the orthorhombic system with space group P 2 1 2 1 2 1 .


Physical And Chemical Properties Analysis

The compound “1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethan-1-one” has a molecular weight of 281.1 g/mol and a XLogP3 value of 4.6 . It has 0 hydrogen bond donors and 2 hydrogen bond acceptors .

Scientific Research Applications

Antifungal Properties

  • Antifungal Agent : A derivative, 1-[4-(4-chlorophenyl)-2-(2,6-dichlorophenylthio)-n-butyl]-1H-imidazole nitrate, exhibits potent antifungal properties, particularly effective against Candida albicans infections in mice. It maintains activity at low formulation strengths and shows low reinfection rates post-treatment (Walker et al., 1978).

Corrosion Inhibition

  • Corrosion Inhibition : Imidazole derivatives, including 2-(4-chlorophenyl)-1,4,5-triphenyl-1H-imidazole, are studied for their corrosion inhibition properties on mild steel in acidic environments. They exhibit high resistance and behave as mixed-type inhibitors, significantly increasing with concentration (Ouakki et al., 2019).

Crystal Structure Analysis

  • Crystal Structure Studies : The crystal structure of various imidazole derivatives has been analyzed, contributing to the understanding of molecular conformations and interactions. This includes studies on 1-(4-chlorophenyl)-4,5-diphenyl-2-(3,4,5-trimethoxy-phenyl)-1H-imidazole (Saberi et al., 2009) and 2-(4-chlorophenyl)-1,4,5-triphenyl-(1H)-imidazole (Kapoor et al., 2011).

Antimicrobial Activity

  • Antimicrobial Research : Imidazole derivatives, such as those synthesized using poly(ethylene glycol) (PEG-400) as a solvent, have been tested for their antimicrobial activities against a range of bacteria and fungi, showing potent antibacterial and antifungal activity (Dawane et al., 2010).

Chemical Sensors

  • Detection of Ions : Imidazole-based chemosensors have been developed for the reversible detection of cyanide and mercury ions. These compounds exhibit selective sensing towards CN- ions, resulting in fluorescence quenching (Emandi et al., 2018).

properties

IUPAC Name

1-[2-chloro-4-(4-chlorophenyl)butyl]imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14Cl2N2/c14-12-4-1-11(2-5-12)3-6-13(15)9-17-8-7-16-10-17/h1-2,4-5,7-8,10,13H,3,6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJMMKIMXEKRAAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(CN2C=CN=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901233192
Record name 1-[2-Chloro-4-(4-chlorophenyl)butyl]-1H-imidazole
Source EPA DSSTox
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Molecular Weight

269.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chloro-4-(4-chlorophenyl)butyl)-1h-imidazole

CAS RN

67085-12-5
Record name 1-[2-Chloro-4-(4-chlorophenyl)butyl]-1H-imidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67085-12-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[2-Chloro-4-(4-chlorophenyl)butyl]-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901233192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[2-chloro-4-(4-chlorophenyl)butyl]imidazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.111.052
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Synthesis routes and methods I

Procedure details

1-[2-Hydroxy-4-(4-chlorophenyl)-n-butyl]imidazole (2.0 g) in thionyl chloride (10 ml) is warmed for one hour at 65°. The excess thionyl chloride is removed in vacuo, the residue dissolved in dichloromethane (75 ml) and shaken with excess aqueous potassium carbonate. The organic layer is washed with water, dried over MgSO4, evaporated and the residue evacuated to remove all traces of dichloromethane, affording 1-[2-chloro-4-(4-chlorophenyl)-n-butyl]imidazole.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

in the presence of sodium hydride reagent in dimethylformamide solvent. This substitution reaction takes a long time and gives the (1-[4-(4-chlorophenyl)-2-hydroxy-n-butyl]-imidazole) (IV) with a poor yield (51.7%). In the next step of the butoconazole nitrate synthesis (1-[4-(chlorophenyl)-2-hydroxy-n-butyl]-imidazole) (IV) is treated with thionyl chloride (which is at once a reagent and a solvent) at 65-70° C. to yield 1-[4-(4-chlorophenyl)-2-chloro-n-butyl]-imidazole of the formula (V).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1-[4-(chlorophenyl)-2-hydroxy-n-butyl]-imidazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( IV )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2-Chloro-4-(4-chlorophenyl)butyl)-1h-imidazole
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